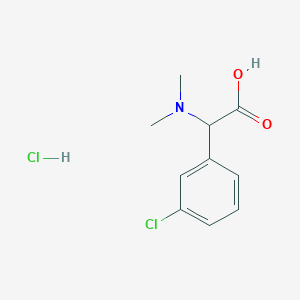
2-(3-氯苯基)-2-(二甲基氨基)乙酸盐酸盐
描述
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride (2-CPDMAA-HCl) is a compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 325.8 g/mol and is soluble in water. 2-CPDMAA-HCl is commonly used as a reagent in chemical synthesis and as a starting material for the production of various pharmaceuticals. It has been used in the synthesis of various drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
科学研究应用
在环境科学和毒理学中的作用
氯酚类化合物是一个包括结构与2-(3-氯苯基)-2-(二甲基氨基)乙酸盐酸盐相关的群体,已经被广泛研究其对环境的影响和毒性。这些化合物以在各种环境中中等到高度持久性而闻名,并且可以对哺乳动物和水生生物产生毒性影响。研究重点在于了解它们在生态系统中的行为、生物降解以及它们作为环境污染物的潜力。研究已经评估了氯酚污染在水生环境中的后果,强调了需要有效的管理和处理策略以减轻其影响(Krijgsheld & Gen, 1986)。
在有机化学和材料科学中的应用
有机化学和材料科学的研究已经探索了含氯苯基化合物的合成、表征和应用,展示了它们在创造具有特定功能的新材料方面的实用性。这些研究有助于开发新的合成途径,并探索氯苯基衍生物的物理化学性质,潜在包括类似于2-(3-氯苯基)-2-(二甲基氨基)乙酸盐酸盐的化合物。重点在于了解这些化合物的结构特性以及它们在各种工业和技术领域中的潜在应用(Issac & Tierney, 1996)。
环境修复和废物处理
氯苯基化合物也是环境修复和废物处理研究的一个研究课题。研究已经调查了使用有机酸和其他化学处理方法来降解或去除受污染地点或废水中的氯苯基衍生物。这些研究旨在开发更有效和环保的方法来处理含有氯苯基化合物的废物,减少它们在环境中的存在,并最小化它们的生态足迹(Goodwin et al., 2018)。
属性
IUPAC Name |
2-(3-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNOCYAFWOKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Prop-1-en-2-yl-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one](/img/structure/B1453158.png)









![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)